molecular formula C10H10F3NO2 B6312520 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene CAS No. 1357625-36-5

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene

Cat. No.: B6312520
CAS No.: 1357625-36-5
M. Wt: 233.19 g/mol
InChI Key: AZQDIQXODCEXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is an organic compound belonging to the nitrobenzene family. It is characterized by the presence of three methyl groups and a trifluoromethyl group attached to a benzene ring, along with a nitro group. This compound is a colorless crystalline solid with a melting point of 87-89°C. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene typically involves the nitration of 2,4,6-trimethylbenzotrifluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: 2,4,6-Trimethyl-3-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is utilized in several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .

Comparison with Similar Compounds

  • 2,4,6-Trimethylbenzene
  • 2,4,6-Trifluoromethylbenzene
  • 2,4,6-Trimethyl-3-nitrobenzene

Comparison: 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is unique due to the presence of both trifluoromethyl and nitro groups on the same benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, making it more reactive in nucleophilic aromatic substitution reactions.

Properties

IUPAC Name

1,3,5-trimethyl-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-5-4-6(2)9(14(15)16)7(3)8(5)10(11,12)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQDIQXODCEXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.